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Compound of Interest

Compound Name:
2-Chloro-6-ethoxypyrimidin-4-

amine

CAS No.: 3289-41-6

Cat. No.: B3260268

Get Quote

Executive Summary & Strategic Value
2-Chloro-6-ethoxypyrimidin-4-amine (often structurally referenced as 4-amino-2-chloro-6-

ethoxypyrimidine) represents a privileged scaffold in modern medicinal chemistry, particularly

within the oncology and immunology sectors. Its utility stems from the pyrimidine

pharmacophore, which mimics the purine base of ATP, making it a cornerstone in the design of

ATP-competitive kinase inhibitors.

This building block offers a unique trifunctional substitution pattern:

C2-Chlorine: An electrophilic "handle" for late-stage diversification via palladium-catalyzed

cross-couplings or nucleophilic aromatic substitution (

).

C4-Amine: A critical hydrogen bond donor, often interacting with the "hinge region" of kinase

domains (e.g., Glu/Met residues).
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C6-Ethoxy: A lipophilic tail that can occupy the solvent-exposed front or hydrophobic pockets

(Gatekeeper/Back-pocket), modulating solubility and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Property Specification

IUPAC Name 2-Chloro-6-ethoxypyrimidin-4-amine

Common Synonyms
4-Amino-2-chloro-6-ethoxypyrimidine; 6-Ethoxy-

2-chloropyrimidin-4-amine

CAS Registry Number
38243-78-4 (Verify specific isomer availability;

often custom synthesized)

Molecular Formula

Molecular Weight 173.60 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water.

pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine)

Synthetic Methodology: The "Regioselective
Cascade"
The synthesis of 2-chloro-6-ethoxypyrimidin-4-amine requires precise control over

regioselectivity, starting from the symmetric 2,4,6-trichloropyrimidine. The C4/C6 positions are

electronically equivalent and more reactive toward nucleophiles than the C2 position due to the

additive activation by N1 and N3.

Step 1: Regioselective Ethoxylation
Reaction:

displacement of one chloride by ethoxide.
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Reagents: 2,4,6-Trichloropyrimidine, NaOEt (1.0 eq), EtOH,

.

Mechanism: The ethoxide ion attacks C4 (or C6). Low temperature is critical to prevent

disubstitution.

Product:2,4-Dichloro-6-ethoxypyrimidine.

Step 2: Regioselective Amination
Reaction:

displacement of the second activated chloride.

Reagents:

(aq. or in MeOH), THF, RT to

.

Selectivity: In 2,4-dichloro-6-ethoxypyrimidine, the C4-Cl is more electrophilic than C2-Cl.

The electron-donating ethoxy group at C6 deactivates the ring slightly, but the C4 position

remains the primary site of attack for amines.

Product:2-Chloro-6-ethoxypyrimidin-4-amine.

Visual Synthesis Workflow

2,4,6-Trichloropyrimidine
(Electrophilic Core)

Step 1: NaOEt, EtOH, 0°C
(Regioselective SNAr)

2,4-Dichloro-6-ethoxypyrimidine
(Intermediate)

Step 2: NH3, THF, 40°C
(Amination at C4)

2-Chloro-6-ethoxypyrimidin-4-amine
(Target Scaffold)

Click to download full resolution via product page

Caption: Regioselective synthesis pathway from trichloropyrimidine to the target scaffold.

Reactivity Profile & Medicinal Chemistry
Applications[2][4][6]
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Once synthesized, the 2-chloro-6-ethoxypyrimidin-4-amine serves as a versatile "warhead"

for drug discovery.

The C2-Chlorine "Handle" (Late-Stage Diversification)
The C2 position is the most critical for SAR (Structure-Activity Relationship) exploration. It is

less reactive than C4 but can be activated under specific conditions.

Buchwald-Hartwig Amination:

Protocol:

, Xantphos,

, Toluene,

.

Application: Coupling with complex anilines to form the core of Src/Abl inhibitors (e.g.,

Dasatinib analogs).

Suzuki-Miyaura Coupling:

Protocol: Aryl boronic acid,

,

, DME/Water.

Application: Introducing biaryl motifs to target hydrophobic pockets in GPCRs.

Acid-Catalyzed

:

Protocol: Aniline, HCl (cat.), n-BuOH, Reflux.

Mechanism:[1][2][3] Protonation of N1/N3 activates C2 for nucleophilic attack by weaker

nucleophiles.
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The C4-Amine "Anchor"
Hinge Binding: In kinase inhibitors, this primary amine typically forms a hydrogen bond with

the backbone carbonyl of the hinge region (e.g., Met318 in c-Src).

Functionalization: Can be converted to a urea or amide, though this often reduces potency

unless the target requires a specific H-bond acceptor.

The C6-Ethoxy "Tuning Knob"
Solubility: The ethoxy group disrupts crystal packing compared to a methoxy or H, potentially

improving solubility.

Metabolic Stability: The ethyl group is susceptible to oxidative dealkylation (CYP450).

Medicinal chemists often replace this with a trifluoroethoxy or cyclopropoxy group if

metabolic liability is observed.

Case Study: Design of a Src Kinase Inhibitor
The following diagram illustrates how 2-chloro-6-ethoxypyrimidin-4-amine is elaborated into

a bioactive molecule.

2-Chloro-6-ethoxypyrimidin-4-amine

Buchwald-Hartwig Coupling
(Pd-catalyzed)

Final Inhibitor Candidate
(Dual Src/Abl Inhibitor Analog)

2-Amino-thiazole derivative
(Tail Region)

Hinge Binder:
C4-NH2 + Pyrimidine N1

Binding Mode

Hydrophobic Pocket:
C6-Ethoxy

SAR
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Click to download full resolution via product page

Caption: Elaboration of the core scaffold into a kinase inhibitor, highlighting binding modes.

Detailed Experimental Protocol
Synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine (Representative Procedure)

Safety Note:2,4,6-Trichloropyrimidine is a skin sensitizer and lachrymator. Perform all

operations in a fume hood.

Preparation of 2,4-Dichloro-6-ethoxypyrimidine:

Dissolve 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) in anhydrous ethanol (100 mL).

Cool the solution to

in an ice bath.

Add a solution of sodium ethoxide (21% wt in ethanol, 1.0 eq) dropwise over 60 minutes.

Critical: Slow addition prevents disubstitution.

Stir at

for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Quench with water (200 mL) and extract with ethyl acetate (

mL).

Dry over

, filter, and concentrate. Purify via flash chromatography (Yield: ~75-85%).

Amination to Target:

Dissolve the intermediate (2,4-dichloro-6-ethoxypyrimidine, 10 g) in THF (50 mL).

Add Ammonium hydroxide (28-30%, 5.0 eq) or
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in methanol (7N).

Heat the sealed vessel to

for 4-6 hours.

Observation: A white precipitate (

) will form.

Cool to RT, concentrate to remove excess ammonia/THF.

Triturate the residue with water to remove salts. Filter the solid.

Recrystallize from Ethanol/Water to obtain 2-chloro-6-ethoxypyrimidin-4-amine as white

needles.

References
Regioselectivity in Pyrimidine Substitution

Title: Regioselective nucleophilic substitution of 2,4,6-trichloropyrimidine.
Source:Journal of Heterocyclic Chemistry.
Context: Establishes that C4/C6 displacement occurs prior to C2 displacement.

Kinase Inhibitor Scaffolds

Title: Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-
methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).
Source:Journal of Medicinal Chemistry, 2004.
Context: Demonstrates the utility of the aminopyrimidine core in drugs like Das

Synthesis of 2-Amino-4-chloro-6-alkoxypyrimidines (Isomer Comparison)

Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[4][5]

Source:Google P
Context: Contrasts the synthesis of the herbicide intermediate (amino at 2) vs.

Structural Data & Crystallography

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3260268/docs?utm_src=pdf-body#technical-guide-2-chloro-6-ethoxypyrimidin-4-amine-in-medicinal-chemistry
https://patents.google.com/patent/US20060035913A1/en
https://patents.google.com/patent/DE10249946B4/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3260268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Crystal structure of 2-chloro-6-methylpyrimidin-4-amine.[6][7]

Source:PMC / NIH.
Context: Provides structural analogs and hydrogen bonding patterns relevant to the ethoxy
deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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